pyridin-2-yl]phenyl}methylidene)amine CAS No. 1092343-86-6](/img/structure/B2914217.png)

(E)-[(3-methoxyphenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

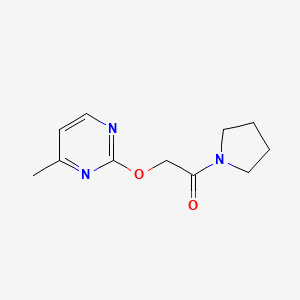

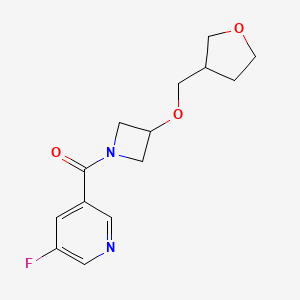

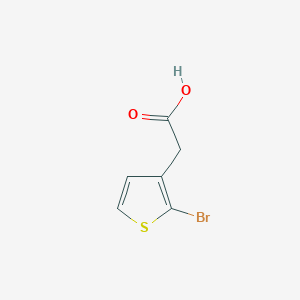

This compound is also known as Benzaldehyde, 4-[4-(trifluoromethyl)-2-pyridinyl]-, O-[(3-methoxyphenyl)methyl]oxime . It has a molecular formula of C21H17F3N2O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a pyridinyl ring, which is connected to a phenyl ring through a methylene bridge. This phenyl ring is further connected to a methoxyphenyl group through an oxime linkage .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Triarylamines and their derivatives, including compounds similar to the specified chemical structure, are frequently studied for their unique electronic properties and potential applications in electronic devices. For instance, Barlow et al. (2005) explored the intervalence transitions in mixed-valence monocations of bis(triarylamines), analyzing their electronic couplings and charge-transfer properties, which are critical for understanding their applications in organic electronics (Barlow et al., 2005). Similarly, compounds containing (methoxyphenyl)carbene groups have been investigated for their reactions with amines, leading to the formation of aminophenylcarbene complexes, indicating their potential utility in synthetic organic chemistry (Fischer, Heckl, & Werner, 1971).

Material Science Applications

In materials science, derivatives of triarylamines, especially those modified with methoxy and pyridinyl groups, have been explored for their fluorescent properties and potential as pH sensors. Hu et al. (2013) synthesized triphenylamine derivatives functionalized with various groups to study their photophysical properties, demonstrating their applicability as fluorescent pH sensors due to their solvent-dependent Stokes shifts and pH-dependent absorptions and emissions (Hu et al., 2013).

Pharmaceutical Research Applications

While excluding specific details about drug use, dosage, and side effects, it's notable that derivatives of triarylamines have been explored for their biological activities. For example, compounds with structures related to triarylamines have been examined for their potential as inhibitors of melanin production, indicating their possible use in dermatological applications for skin whitening or treatment of hyperpigmentation disorders (Choi et al., 2002).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound might interact with transition metals like palladium, which are commonly used in SM reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation might occur with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might be involved in carbon–carbon bond-forming reactions, such as the SM cross-coupling . This reaction is widely applied in organic synthesis, and it’s known for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

The compound’s molecular weight is 386374, which might influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the compound’s action would depend on the specific biochemical pathways it affects. In the context of SM cross-coupling reactions, the compound could facilitate the formation of new carbon–carbon bonds . This could lead to the synthesis of new organic compounds with potential applications in various fields.

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the success of SM cross-coupling reactions often depends on the reaction conditions, including the choice of solvent, temperature, and the nature of the organoboron reagent .

Eigenschaften

IUPAC Name |

(E)-N-[(3-methoxyphenyl)methoxy]-1-[4-[4-(trifluoromethyl)pyridin-2-yl]phenyl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c1-27-19-4-2-3-16(11-19)14-28-26-13-15-5-7-17(8-6-15)20-12-18(9-10-25-20)21(22,23)24/h2-13H,14H2,1H3/b26-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTDQORWKMWNCL-LGJNPRDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)C3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-[(3-methoxyphenyl)methoxy]({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

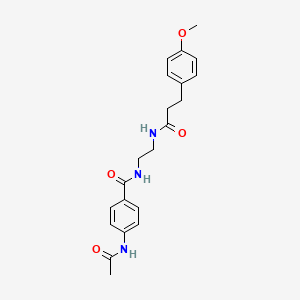

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

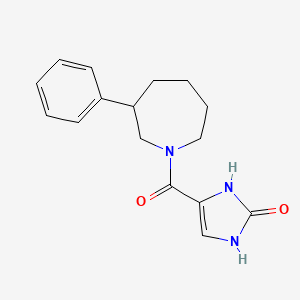

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)

![2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2914141.png)

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

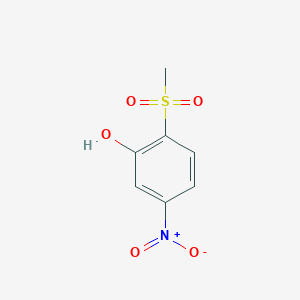

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2914155.png)